![molecular formula C9H12N2O5S2 B13647193 1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13647193.png)
1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid is a complex organic compound that features a thiazole ring, a sulfonyl group, and a pyrrolidine carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Sulfonylation: The thiazole intermediate is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Pyrrolidine Carboxylation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions: 1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiazole ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of sulfonamide or sulfonate esters.
科学的研究の応用
1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial and fungal infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies investigating enzyme inhibition, receptor binding, and other biochemical pathways.
Industrial Applications: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. The pyrrolidine carboxylic acid moiety can participate in ionic interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
- 1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide
- 1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylate
Comparison:
- Structural Differences: While the core structure remains similar, variations in functional groups (e.g., carboxylic acid vs. carboxamide) can significantly impact the compound’s reactivity and biological activity.
- Reactivity: The presence of different functional groups can alter the compound’s reactivity towards nucleophiles and electrophiles.
- Biological Activity: Subtle changes in structure can lead to differences in binding affinity and specificity towards biological targets, making each compound unique in its potential applications.
特性
分子式 |
C9H12N2O5S2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC名 |
1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O5S2/c1-5-8(17-9(14)10-5)18(15,16)11-4-2-3-6(11)7(12)13/h6H,2-4H2,1H3,(H,10,14)(H,12,13) |
InChIキー |
LQXCJUFZXPYQQX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=O)N1)S(=O)(=O)N2CCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13647110.png)
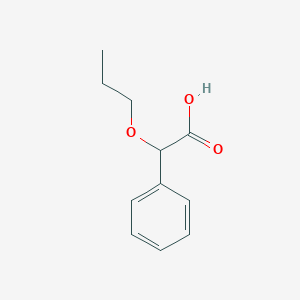
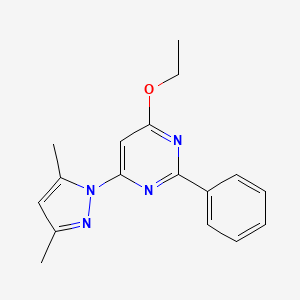
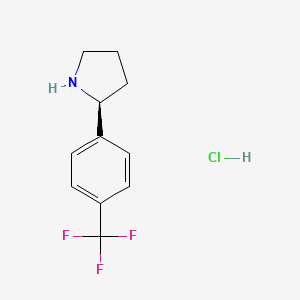
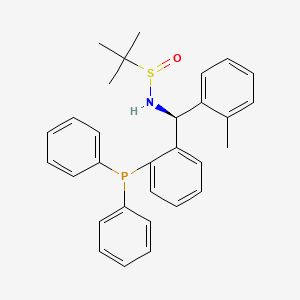
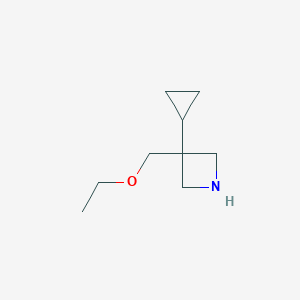
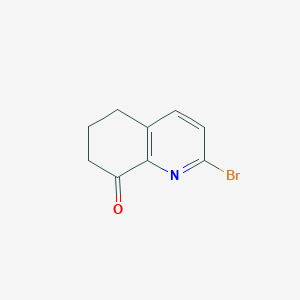
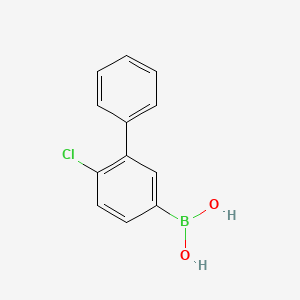
![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)
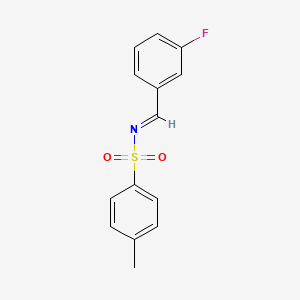
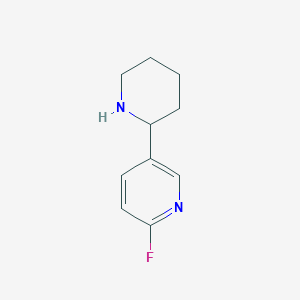
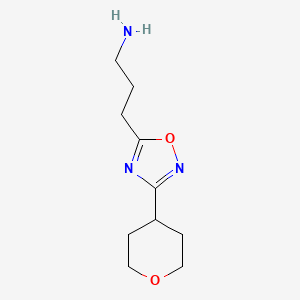
![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B13647175.png)
